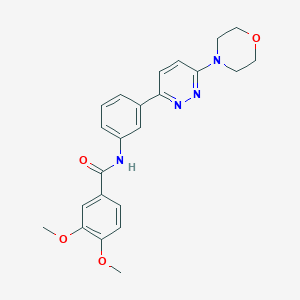

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-29-20-8-6-17(15-21(20)30-2)23(28)24-18-5-3-4-16(14-18)19-7-9-22(26-25-19)27-10-12-31-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIIUFJRCMTOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

Formation of the benzamide core: This can be achieved through the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the pyridazinyl group: This step involves the coupling of the benzamide intermediate with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Morpholine ring attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the interactions of small molecules with biological targets.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison :

- Pyridazine Core : Present in the target compound and analogs (e.g., I-6230, I-6232) .

- Benzamide Backbone : Shared with indapamide, repaglinide, and other derivatives .

- Substituent Effects : Morpholine vs. alkyl/alkoxy groups, methoxy vs. sulfonamide/fluoro substituents.

Table 1: Structural and Functional Comparisons

*Estimated based on molecular formula.

Detailed Analysis :

Pyridazine Core Derivatives: The target compound’s 6-morpholinopyridazinyl group distinguishes it from I-6230 and I-6232, which lack heterocyclic amines. Morpholine improves water solubility compared to methyl or isoxazolyl groups in I-6232/I-6373 . This may enhance bioavailability in physiological environments.

Benzamide Derivatives: Compared to indapamide (a sulfonamide diuretic) , the target’s dimethoxybenzamide lacks ionizable sulfonamide groups, suggesting different target specificity (e.g., kinases vs. ion channels). Repaglinide () includes a piperidine-phenyl group and carboxylic acid, highlighting how benzamide substitutions dictate therapeutic class (antidiabetic vs.

Substituent Effects :

- The 3,4-dimethoxy groups in the target compound may mimic tyrosine residues in kinase binding pockets, analogous to fluorinated benzamides in Example 53 (), where fluorine’s electronegativity enhances binding affinity .

- CS-0309467 () shares a methoxy group but incorporates a dihydrobenzodioxin ring, which could confer distinct electronic effects compared to the target’s pyridazine-morpholine system .

Molecular Weight and Lipophilicity :

- The target’s molecular weight (~435) is intermediate between smaller pyridazine derivatives (e.g., I-6230) and bulky compounds like Example 53 (~589). This balance may optimize membrane permeability and target engagement.

- Longer alkoxy chains in (e.g., hexyloxy in Entry 12) increase lipophilicity, whereas the target’s morpholine and methoxy groups prioritize solubility.

Research Implications and Limitations

- Gaps in Data: No direct pharmacological or crystallographic data for the target compound are provided in the evidence. Structural inferences rely on analogs (e.g., SHELX-refined small molecules ).

- Synthetic Feasibility : The morpholine-pyridazine linkage may pose synthetic challenges compared to simpler alkyl/alkoxy derivatives () .

- Therapeutic Potential: Morpholine-containing compounds (e.g., kinase inhibitors) often exhibit improved pharmacokinetics, but experimental validation is required .

Biological Activity

3,4-Dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with methoxy substitutions and a morpholinopyridazinylphenyl moiety. Its IUPAC name is 3,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O4 |

| Molecular Weight | 420.46 g/mol |

| CAS Number | 899985-96-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to cell proliferation, which could be beneficial in cancer therapy.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth.

- Receptor Interaction : It potentially interacts with neurotransmitter receptors, influencing neurological pathways.

Anticancer Potential

Research indicates that 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines through apoptotic pathways.

Case Study : In vitro assays showed that the compound reduced cell viability in breast cancer cells by inducing apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Neuropharmacological Effects

Additionally, the compound has been investigated for its neuropharmacological effects. It is hypothesized to modulate neurotransmitter levels, particularly serotonin and dopamine, which could have implications for treating mood disorders.

Research Findings :

A study involving animal models indicated that administration of the compound resulted in increased serotonin levels in the brain, suggesting potential antidepressant-like effects.

Comparative Analysis

To better understand the uniqueness of 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Neuropharmacological Activity |

|---|---|---|

| 3,4-Dimethoxy-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzamide | Moderate | Low |

| 3,4-Dimethoxy-N-(4-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide | High | Moderate |

| 3,4-Dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.